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Abstract

JMV 180, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK), exhibits
a complex and multifaceted role in the regulation of pancreatic acinar cell function. This
technical guide provides an in-depth analysis of the molecular mechanisms underpinning the
actions of JMV 180, with a focus on its interaction with CCK receptors, downstream signaling
pathways, and its differential effects on digestive enzyme secretion. By consolidating key
experimental findings, this document aims to serve as a comprehensive resource for
researchers in gastroenterology, pharmacology, and drug development.

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible
for the synthesis, storage, and secretion of a vast array of digestive enzymes. The
physiological regulation of this secretory process is predominantly mediated by the
gastrointestinal hormone cholecystokinin (CCK) through its interaction with specific receptors
on the acinar cell surface. JMV 180 has emerged as a critical pharmacological tool for
dissecting the intricacies of CCK receptor signaling and its physiological consequences. This
guide will explore the dualistic nature of IMV 180 as both an agonist and an antagonist at
different receptor affinity states, and its implications for understanding and potentially treating
pancreatic disorders.
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Interaction with Cholecystokinin Receptors

JMV 180's primary mechanism of action involves its interaction with the cholecystokinin-A
(CCKA) receptor, a G-protein coupled receptor expressed on pancreatic acinar cells. Unlike the
endogenous ligand CCK-8, which acts as a full agonist, JIMV 180 demonstrates a unique
profile, functioning as an agonist at high-affinity CCKA receptors and a competitive antagonist
at low-affinity CCKA receptors.[1][2] This differential interaction is fundamental to its observed
physiological effects.

Juantitati indi

Receptor Affinity Dissociation

Ligand Reference
State Constant (Kd)

JMV 180 High-affinity CCKA 2.2nM [2]

JMV 180 Low-affinity CCKA 19 nM [2]

Signaling Pathways Modulated by JMV 180

The binding of IMV 180 to CCKA receptors initiates a cascade of intracellular signaling events.
However, the pathways activated by JMV 180 differ significantly from those triggered by the full
agonist CCK-8, particularly concerning phospholipase C (PLC) activation and calcium
mobilization.

Phospholipase C (PLC) Activation

The role of IMV 180 in activating PLC has been a subject of investigation, with some studies
indicating it acts as a partial agonist.[3] It stimulates the incorporation of [32P]-orthophosphoric
acid into phosphatidic acid (PtdOH) and phosphatidylinositol (PtdIns), albeit to a lesser extent
than CCK-8.[3]

Maximal [32P]-

Maximal [32P]-

Agonist Ptdins Labeling (%  PtdOH Labeling (%  Reference
of CCK-8 max) of CCK-8 max)
JMV 180 39.08 + 0.72% 8.02 + 0.40% [3]
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Calcium Mobilization

JMV 180 induces a concentration-dependent increase in intracellular free calcium ([Caz*]i).[4]
[5] However, its efficacy in mobilizing calcium is approximately 50-60% of that observed with
CCK-8.[4] A key distinction is that JIMV 180 appears to release calcium from an inositol
trisphosphate (IPs)-independent intracellular pool, suggesting the activation of a parallel, yet
distinct, signaling pathway.[6][7] While CCK-8 at high concentrations elicits a large initial spike
followed by a sustained elevation of [Ca2*]i, JMV 180 at all concentrations induces repetitive

transient [Ca2*]i spikes, also known as calcium oscillations.[5]
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Caption: Signaling pathway of JMV 180 in pancreatic acinar cells.

Physiological Effects of JMV 180
Stimulation of Amylase Secretion

JMV 180 is a full agonist for amylase release, stimulating secretion in a saturable manner
through the high-affinity CCKA receptor.[3] It can induce a 14-fold increase in amylase
secretion, which is comparable to the effect of CCK-8 at concentrations that saturate high-
affinity receptors.[2] However, unlike CCK-8, which exhibits a biphasic dose-response curve
with inhibition at supramaximal concentrations, JMV 180 does not inhibit amylase secretion at
high concentrations.[2][5]
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Prevention of Supramaximal Stimulation-Induced
Pancreatitis

Supramaximal concentrations of CCK or its analog caerulein can induce acute pancreatitis.[1]
This pathological effect is mediated by the low-affinity CCK receptors.[1] By acting as an
antagonist at these low-affinity receptors, JMV 180 can prevent the inhibition of enzyme
secretion and the cytoskeletal changes associated with supramaximal caerulein stimulation.[1]

[8]

Key Experimental Protocols
Measurement of Amylase Secretion

o Preparation of Pancreatic Acini: Dispersed pancreatic acini are prepared from rat pancreas
by enzymatic digestion with collagenase.

 Incubation: Acini are pre-incubated in a buffer solution (e.g., HEPES-Ringer) at 37°C.

e Stimulation: Acini are then incubated with various concentrations of JMV 180 or other
secretagogues for a defined period (e.g., 30 minutes).

o Sample Collection: The incubation is terminated by centrifugation, and the supernatant
containing the secreted amylase is collected.

o Amylase Assay: Amylase activity in the supernatant is measured using a spectrophotometric
method, often with a substrate like Phadebas reagent.

o Data Expression: Amylase secretion is typically expressed as a percentage of the total
amylase content in the acini.

Measurement of Phospholipase C Activity

e Labeling: Pancreatic acini are pre-incubated with [32P]-orthophosphoric acid to label the
cellular ATP pool.

o Stimulation: The labeled acini are then stimulated with JMV 180 or other agonists.
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 Lipid Extraction: The reaction is stopped, and lipids are extracted using a
chloroform/methanol/HCI mixture.

e Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to resolve
phosphatidic acid (PtdOH) and phosphatidylinositol (PtdIns).

» Quantification: The radioactivity incorporated into PtdOH and PtdIns is quantified using
autoradiography or phosphorimaging.

Measurement of Intracellular Calcium ([Caz*]i)

e Dye Loading: Dispersed pancreatic acini are loaded with a fluorescent calcium indicator dye,
such as Fura-2/AM.

o Perfusion and Stimulation: The loaded acini are placed in a perfusion chamber on a
microscope stage and continuously perfused with a buffer. JIMV 180 or other stimuli are
added to the perfusion solution.

o Fluorescence Measurement: The acini are alternately excited at 340 nm and 380 nm, and
the emitted fluorescence at 510 nm is recorded using a photomultiplier or a digital camera.

o Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths
is calculated to determine the intracellular free calcium concentration.

Experimental Workflow Diagram
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Caption: General experimental workflow for studying JMV 180 effects.
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Conclusion

JMV 180 serves as an invaluable pharmacological probe for delineating the complex signaling
networks that govern pancreatic acinar cell function. Its unique ability to differentially engage
high- and low-affinity CCKA receptors has provided significant insights into the mechanisms of
both physiological enzyme secretion and the pathophysiology of acute pancreatitis. The distinct
intracellular signals elicited by JMV 180, particularly the activation of an IPs-independent
calcium mobilization pathway, highlight the diversity of signaling cascades downstream of the
CCKA receptor. Further investigation into the specific molecular players involved in the IMV
180-mediated signaling pathway will be crucial for a complete understanding of pancreatic
physiology and for the development of novel therapeutic strategies for pancreatic diseases.
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 To cite this document: BenchChem. [The Dichotomous Role of JIMV 180 in Pancreatic Acinar
Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672974#what-is-the-function-of-jmv-180-in-
pancreatic-acinar-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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